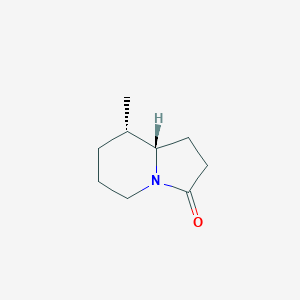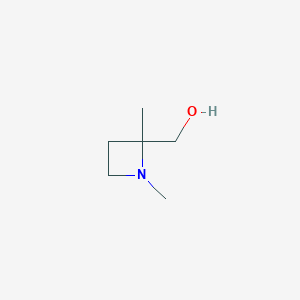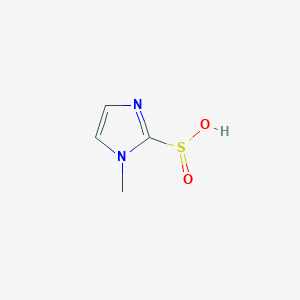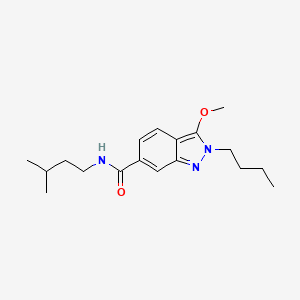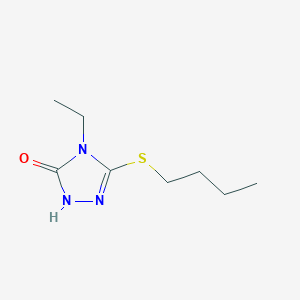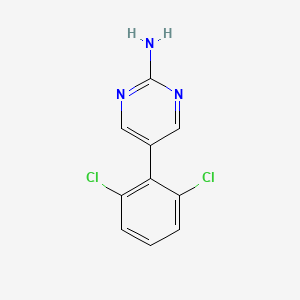
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester is an organic compound widely used in organic synthesis and medicinal chemistry. It is a boronic ester derivative, which makes it a valuable building block for various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester typically involves the following steps:
Borylation Reaction: The starting material, 5-bromo-2-pyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Piperazine Introduction: The intermediate is then reacted with 1-Boc-piperazine under suitable conditions to introduce the piperazine moiety, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.
Applications De Recherche Scientifique
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Cancer Research: The compound is involved in the development of inhibitors for protein tyrosine kinases, which are targets in cancer treatment, particularly leukemia.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Mécanisme D'action
The mechanism of action of 5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester involves its role as a boronic ester in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. In medicinal applications, the compound acts as an inhibitor of protein tyrosine kinases by binding to the active site and blocking the phosphorylation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Piperazinyl)pyridine-4-boronic Acid Pinacol Ester: Similar structure but with different substitution patterns, used in biomedicine.
4-Pyridineboronic Acid Pinacol Ester: Another boronic ester derivative used in organic synthesis.
2-(4-Boc-Piperazino)pyridine-5-boronic Acid Pinacol Ester: A closely related compound with similar applications.
Uniqueness
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its Boc-protected piperazine moiety also offers additional stability and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C20H32BN3O4 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)15-8-9-16(22-14-15)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3 |
Clé InChI |
RDUFVTCVIIMHOY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



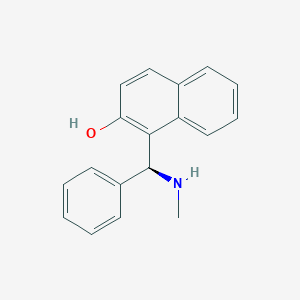


![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)
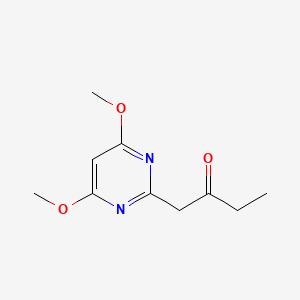
![5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13110409.png)

